molecular formula C16H14FN3O2 B1445711 4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline CAS No. 1384430-20-9

4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline

Cat. No.: B1445711
CAS No.: 1384430-20-9
M. Wt: 299.3 g/mol
InChI Key: RGHFECUBQNSNCA-UHFFFAOYSA-N
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Description

4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline is a chemical compound with the molecular formula C16H14FN3O2 and a molecular weight of 299.3 g/mol . This compound is characterized by the presence of a fluoro-substituted aniline group and an oxadiazole ring, which are linked by a phenoxyethyl moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

4-fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c17-11-6-7-14(18)13(10-11)16-19-15(20-22-16)8-9-21-12-4-2-1-3-5-12/h1-7,10H,8-9,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHFECUBQNSNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC2=NOC(=N2)C3=C(C=CC(=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline is unique due to the combination of its fluoro-substituted aniline group, phenoxyethyl moiety, and oxadiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline (CAS Number: 1384430-20-9) is a compound with significant potential in medicinal chemistry, characterized by its unique structural features including a fluorinated aniline and an oxadiazole ring. This compound has garnered attention for its biological activities, particularly in the fields of pharmacology and toxicology.

Chemical Structure and Properties

The molecular formula of 4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline is C16H14FN3O2, with a molecular weight of 299.3 g/mol. The compound's structure includes:

  • A fluorine atom at the para position of the aniline.
  • An oxadiazole ring , which is known for its diverse biological activities.
  • A phenoxyethyl group that enhances lipophilicity and potential receptor interactions.

The InChI key for this compound is RGHFECUBQNSNCA-UHFFFAOYSA-N, which can be used for database searches to retrieve more detailed information about its properties and synthesis.

Synthesis

The synthesis of 4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline typically involves:

  • Formation of the Oxadiazole Ring : Cyclization of appropriate precursors under controlled conditions.
  • Introduction of the Phenoxyethyl Group : Achieved via nucleophilic substitution reactions.
  • Coupling with Aniline : Final step involving coupling the oxadiazole derivative with aniline to yield the target compound.

The biological activity of 4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline is primarily linked to its ability to interact with various biological targets. This includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Protein-Ligand Interactions : Its structure allows it to bind effectively to target proteins, potentially modulating their activity.

Toxicological Studies

Research indicates that compounds with fluorinated anilines can undergo bioactivation to form reactive intermediates such as benzoquinoneimines. This process has been studied in both in vitro and in vivo systems, showing that 4-fluorinated anilines may exhibit increased bioactivation compared to their non-fluorinated counterparts .

Antitubercular Activity

A study focusing on derivatives of phenoxy-N-acetamides highlighted that compounds similar to 4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline exhibited significant antitubercular activity against Mycobacterium tuberculosis strains. The most potent derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL .

In Vitro Evaluation

In vitro evaluations have shown that compounds containing the oxadiazole moiety often display moderate to potent activity against various bacterial strains. The specific interactions at the molecular level are still under investigation but suggest a promising therapeutic profile for this class of compounds .

Data Table: Biological Activity Overview

Activity Type Description Reference
Antitubercular ActivityMIC values ranging from 4 to 64 μg/mL against M. tuberculosis
Enzyme InhibitionPotential inhibition observed in preliminary studies
BioactivationIncreased bioactivation leading to reactive intermediates

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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